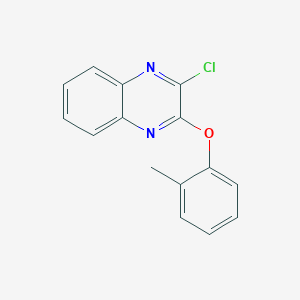
2-Chloro-3-(2-methylphenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-methylphenoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound is characterized by the presence of a chloro group at the second position and a 2-methylphenoxy group at the third position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylphenoxy)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoxaline and 2-methylphenol.
Reaction: The 2-chloroquinoxaline undergoes a nucleophilic substitution reaction with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methylphenoxy)quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-(2-methylphenoxy)quinoxaline, while oxidation can produce quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Chloro-3-(2-methylphenoxy)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Quinoxaline derivatives have been found to inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methylphenoxy)quinoxaline involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in bacteria and cancer cells. The compound may also interact with cell membranes, causing structural changes that result in cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
2-Chloro-3-(2-methylphenoxy)quinoxaline is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. Additionally, the chloro group at the second position provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C15H11ClN2O |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-3-(2-methylphenoxy)quinoxaline |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-2-5-9-13(10)19-15-14(16)17-11-7-3-4-8-12(11)18-15/h2-9H,1H3 |
InChI Key |
XNDWXCMHMUMAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















